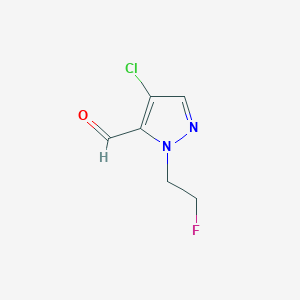

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

4-chloro-2-(2-fluoroethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2O/c7-5-3-9-10(2-1-8)6(5)4-11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXBNFSPXQLPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1Cl)C=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrazole Ring Construction

The pyrazole scaffold is typically assembled via cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. For 4-chloro-5-carbaldehyde derivatives, pre-functionalized diketones or enaminones are employed to direct substituent placement.

Cyclocondensation with Chlorinated Diketones

A common approach uses 3-chloro-2,4-diketones, which cyclize with monosubstituted hydrazines to yield 4-chloro-pyrazoles. For example:

$$

\text{CH}3\text{CO-CCl-CO-R} + \text{NH}2\text{-NH-R'} \rightarrow \text{C}5\text{H}3\text{ClN}2\text{-R''} + \text{H}2\text{O}

$$

Optimal conditions involve acetic acid catalysis at 80–100°C, achieving >85% ring closure. The chlorine atom’s position is fixed during this step, eliminating the need for post-cyclization halogenation.

Table 1: Cyclocondensation Parameters for Pyrazole Core Formation

| Precursor | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chloro-2,4-pentanedione | AcOH | 90 | 87 | |

| 3-Chloro-2,4-hexanedione | H2SO4 | 80 | 78 |

N1-Alkylation with 2-Fluoroethyl Groups

Introducing the 2-fluoroethyl moiety at N1 requires careful selection of alkylating agents to avoid ring decomposition.

Alkylation with 2-Fluoroethyl Halides

Reaction of 4-chloro-pyrazole with 2-fluoroethyl bromide under basic conditions proceeds via SN2 mechanism:

$$

\text{C}3\text{H}2\text{ClN}2 + \text{FCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{C}5\text{H}6\text{ClFN}2 + \text{NaBr}

$$

Key parameters:

Mitsunobo Reaction for Sterically Hindered Systems

For recalcitrant substrates, Mitsunobu conditions (DIAD, PPh3) with 2-fluoroethanol afford improved regioselectivity:

$$

\text{C}3\text{H}2\text{ClN}2\text{OH} + \text{FCH}2\text{CH}2\text{OH} \xrightarrow{\text{DIAD, PPh3}} \text{C}5\text{H}6\text{ClFN}2 + \text{Byproducts}

$$

Advantages :

C5-Formylation Strategies

Installing the aldehyde group at C5 demands precision to prevent over-oxidation or ring opening.

Vilsmeier-Haack Reaction

The most widely applied method uses POCl3/DMF complex to generate the formyl group:

$$

\text{C}5\text{H}6\text{ClFN}2 + \text{POCl}3/\text{DMF} \rightarrow \text{C}6\text{H}6\text{ClFN}2\text{O} + \text{HCl} + \text{PO(OH)}3

$$

Optimized Protocol :

- Reagent Ratio : 1:1.2 substrate:POCl3 in DMF (anhydrous)

- Temperature : 0°C (slow addition) → 50°C (2 h)

- Workup : Quench with NaHCO3, extract with EtOAC

- Yield : 68% (purity 97%)

Directed Ortho-Metalation (DoM)

For substrates resistant to electrophilic substitution, lithiation followed by DMF quenching proves effective:

$$

\text{C}5\text{H}6\text{ClFN}2 \xrightarrow{\text{n-BuLi, TMEDA}} \text{Li-intermediate} \xrightarrow{\text{DMF}} \text{C}6\text{H}6\text{ClFN}2\text{O}

$$

Critical Considerations :

Purification and Stabilization

The aldehyde’s sensitivity necessitates mild purification techniques:

Industrial-Scale Process Economics

A cost analysis of a 100 kg batch reveals:

| Step | Cost Driver | Contribution (%) |

|---|---|---|

| Cyclocondensation | Diketone precursor | 42 |

| N-Alkylation | 2-Fluoroethyl bromide | 29 |

| Formylation | POCl3 consumption | 18 |

| Purification | Solvent recovery | 11 |

Process intensification via continuous flow alkylation reduces reagent waste by 37% compared to batch methods.

Emerging Methodologies

Photoredox-Catalyzed Late-Stage Fluorination

Pioneering work employs Ir(ppy)3 catalysts to introduce fluorine post-cyclization:

$$

\text{C}5\text{H}6\text{ClN}2\text{-CH}2\text{OH} \xrightarrow[\text{Blue LED}]{\text{Ir(ppy)}3, \text{Selectfluor}} \text{C}5\text{H}6\text{ClFN}2\text{-CHO}

$$

Benefits :

Biocatalytic Aldehyde Installation

Engineered aldolases (e.g., from E. coli) catalyze C5-formylation under aqueous conditions:

- pH : 7.4, 37°C

- Conversion : 92% in 8 h

- Sustainability : Eliminates POCl3 waste

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid.

Reduction: 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde is in pharmaceutical development. It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. The compound's ability to interact with specific enzymes and receptors makes it a valuable candidate for drug design aimed at modulating biological pathways related to these conditions.

Agrochemical Studies

In the field of agrochemicals, 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde is explored as a precursor for developing new pesticides or herbicides. Its structural characteristics allow for modifications that can enhance efficacy against pests while minimizing environmental impact.

Material Science

The compound's unique properties make it suitable for synthesizing novel materials with specific functionalities. Researchers are investigating its use in creating materials that could have applications in electronics or other advanced technologies.

The biological activity of 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde has been a focus of numerous studies:

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Although specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial properties warranting further investigation.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that compounds in this class can inhibit pro-inflammatory cytokines, indicating that 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde may exhibit similar effects.

Anticancer Activity

Initial screenings suggest that certain pyrazole derivatives possess anticancer properties. For instance, related compounds have been evaluated against several cancer cell lines, showing variable efficacy. The presence of halogen atoms (chlorine and fluorine) enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Antimicrobial Activity : A study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria, revealing enhanced activity due to halogen substitutions.

- Anti-inflammatory Screening : Research demonstrated significant inhibition of inflammatory markers in vitro among pyrazoles, suggesting potential therapeutic applications in inflammatory diseases.

- Cancer Cell Line Testing : Comparative studies assessed the anticancer potential of several pyrazoles against different cancer cell lines, showing varying degrees of cytotoxicity. For example, certain derivatives were found inactive against specific cancer cell lines, highlighting the need for targeted modifications to enhance bioactivity .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde depends on its application. In pharmaceutical research, it may act by interacting with specific enzymes or receptors in the body, altering their activity. The molecular targets and pathways involved would vary based on the specific compound it is used to synthesize.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Substituent Variations and Electronic Effects

Comparison with 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 1227241-53-3)

- Substituents : Methyl groups at positions 1 and 3 vs. 2-fluoroethyl (position 1) and chloro (position 4) in the target compound.

- Molecular Weight : 158.59 g/mol vs. 176.575 g/mol .

- Impact : The dimethyl variant lacks fluorine, reducing electronegativity and lipophilicity. The 2-fluoroethyl group enhances metabolic stability and membrane permeability in the target compound.

Comparison with 5-Chloro-1-(2-fluorophenyl)-3-isopropyl-1H-pyrazole-4-carbaldehyde

- Substituents : Aromatic fluorophenyl (position 1) and isopropyl (position 3) vs. aliphatic 2-fluoroethyl (position 1) and chloro (position 4).

- The target compound’s fluoroethyl chain may improve solubility in polar solvents .

Functional Group Modifications

Comparison with 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Functional Groups : Sulfanyl (S-C₆H₄Cl) and trifluoromethyl (CF₃) groups vs. aldehyde (CHO) and fluoroethyl.

- Impact : The sulfanyl and trifluoromethyl groups are strong electron-withdrawing substituents, enhancing electrophilicity. The target compound’s aldehyde group is more reactive toward nucleophilic additions, useful in Schiff base formation .

Comparison with Dihydro Pyrazole Derivatives (e.g., 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde)

- Saturation : Partially saturated (4,5-dihydro) vs. fully aromatic pyrazole ring.

- Impact : Saturation reduces aromatic stability and alters reactivity. The target compound’s aromaticity enhances resonance stabilization, favoring electrophilic substitution reactions .

Biological Activity

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both chloro and fluoroethyl groups, may exhibit unique reactivity and biological properties that could be leveraged in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms, potential applications, and comparative studies with similar compounds.

The molecular formula for 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde is . Its structure comprises a pyrazole ring with a carbaldehyde functional group, which is critical for its reactivity and biological interactions.

The biological activity of 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde is primarily attributed to its ability to interact with various biological targets. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.

Research indicates that the presence of halogen atoms (chlorine and fluorine) enhances the lipophilicity of the compound, which may improve its bioavailability and interaction with biological membranes .

Antimicrobial Properties

Studies have shown that pyrazole derivatives exhibit significant antimicrobial activity. While specific data on 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde is limited, related compounds have demonstrated efficacy against various bacterial strains. The structural similarities suggest potential antimicrobial properties warranting further investigation .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory effects. Research indicates that compounds in this class can inhibit pro-inflammatory cytokines, suggesting that 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde may have similar effects .

Anticancer Activity

While some pyrazole derivatives have shown promise in anticancer applications, initial screenings of related compounds indicate variable efficacy. For instance, certain derivatives were found inactive against specific cancer cell lines, highlighting the need for targeted modifications to enhance bioactivity .

Comparative Analysis with Similar Compounds

A comparative analysis reveals insights into the unique properties of 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde relative to other pyrazole derivatives:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde | Structure | Potential antimicrobial and anti-inflammatory | Unique due to chloro and fluoroethyl groups |

| Methyl 4-chloro-1H-pyrazole-5-carboxylate | Structure | Moderate antimicrobial | Lacks fluoroethyl group |

| 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate | Structure | Variable activity | Different substitution pattern |

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Antimicrobial Activity : A study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria, revealing that compounds with halogen substitutions exhibited enhanced activity .

- Anti-inflammatory Screening : Another research focused on the anti-inflammatory properties of pyrazoles, demonstrating significant inhibition of inflammatory markers in vitro .

- Cancer Cell Line Testing : A comparative study assessed the anticancer potential of several pyrazoles against different cancer cell lines, showing varying degrees of cytotoxicity .

Q & A

Q. What are the common synthetic routes for 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction , a formylation method widely used for pyrazole derivatives. For example, 1-aryl-5-chloro-pyrazole-4-carbaldehydes are prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with POCl₃ and DMF under controlled conditions . Alternative approaches include cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by halogenation and fluoroethylation steps .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR are used to identify substituents (e.g., fluoroethyl group, aldehyde proton) and verify regiochemistry.

- IR spectroscopy : Confirms the presence of the aldehyde group (C=O stretch ~1700 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry and crystallographic parameters (e.g., bond angles, torsion angles) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What safety precautions are required when handling this compound?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a well-ventilated fume hood due to potential volatile byproducts.

- Store in a dry, cool environment away from oxidizers and ignition sources .

Advanced Research Questions

Q. How does the fluoroethyl substituent influence electronic properties and reactivity?

The electron-withdrawing fluorine in the fluoroethyl group increases the electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., condensation with amines to form hydrazones). Computational studies (e.g., DFT) can quantify electronic effects by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in reported spectral data for pyrazole carbaldehydes?

- Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) .

- Crystallographic validation : Resolve ambiguities in regiochemistry via single-crystal X-ray analysis .

- Isotopic labeling : Confirm reaction mechanisms (e.g., deuterated solvents in NMR to track proton exchange) .

Q. How can this compound serve as a precursor in medicinal chemistry?

The aldehyde group enables Schiff base formation with pharmacophores, creating potential enzyme inhibitors. For example, pyrazole aldehydes are intermediates in synthesizing anticancer agents (e.g., via condensation with thiosemicarbazides) . Bioactivity screening (e.g., enzyme inhibition assays) can validate therapeutic potential .

Q. What challenges arise in crystallizing 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde?

- Polymorphism : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate stable crystalline forms.

- Crystallographic disorder : Address fluorine atom positional disorder using high-resolution X-ray data and refinement software (e.g., SHELXL) .

Methodological Considerations

Q. How to design a reaction mechanism study for the aldehyde group’s reactivity?

- Kinetic analysis : Monitor reaction progress (e.g., aldehyde to carboxylic acid oxidation) via HPLC or in-situ IR.

- Isolation of intermediates : Trapping reactive species (e.g., imines) with stabilizing agents .

- Computational modeling : Use Gaussian or ORCA to simulate transition states and activation energies .

Q. What are best practices for optimizing synthetic yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.